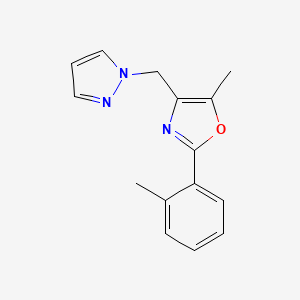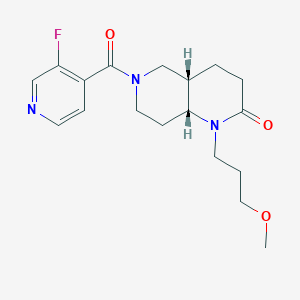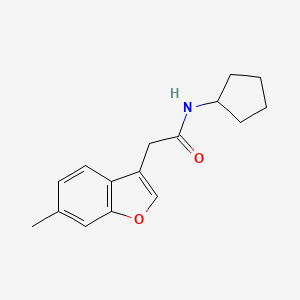
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide selectively binds to the allosteric site of mGluR5, which is located on the extracellular domain of the receptor. This binding inhibits the activation of the receptor by its endogenous ligand glutamate, leading to a decrease in intracellular signaling cascades mediated by mGluR5. This results in a reduction of excitatory neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to affect the expression and function of ion channels, such as NMDA receptors and voltage-gated calcium channels. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models. It has also been shown to have analgesic properties and to reduce drug-seeking behavior in addiction models.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high selectivity and specificity for mGluR5. This allows researchers to study the role of mGluR5 in various physiological and pathological processes with minimal interference from other receptor subtypes. However, one limitation of using this compound is its relatively low potency and efficacy compared to other mGluR5 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which can lead to non-specific effects and off-target effects.
Orientations Futures
There are several future directions for research on 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and mGluR5 antagonists. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder. Additionally, the potential use of mGluR5 antagonists as adjunctive therapy in combination with other drugs is an area of active research.
Méthodes De Synthèse
The synthesis of 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the condensation of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine and 2-methoxyethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylmorpholine to give this compound in high yield and purity.
Applications De Recherche Scientifique
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in animal models of fragile X syndrome, Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-27-17-16-24-14-10-21(11-15-24)25-13-5-8-20(18-25)22(26)23-12-9-19-6-3-2-4-7-19/h2-4,6-7,20-21H,5,8-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGBXNEWWMKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)

